Superior In Vitro Potency of Etimicin vs. Gentamicin Against Clinical N. gonorrhoeae Isolates
A 2024 study compared the in vitro activity of etimicin directly against gentamicin using 56 clinical isolates of N. gonorrhoeae. Etimicin demonstrated superior potency. The geometric mean MIC for etimicin was 3.56 μg/mL, which was significantly lower than the mean gentamicin MIC of 5.26 μg/mL [1].
| Evidence Dimension | In vitro antibacterial activity (Geometric Mean MIC) |
|---|---|
| Target Compound Data | 3.56 μg/mL |
| Comparator Or Baseline | Gentamicin: 5.26 μg/mL |
| Quantified Difference | Etimicin MIC is 32.3% lower (p < 0.0001) |
| Conditions | Agar dilution susceptibility testing against 56 clinical N. gonorrhoeae isolates [1] |
Why This Matters
This quantifies a significant potency advantage for etimicin over gentamicin against a clinically relevant pathogen, directly informing selection for N. gonorrhoeae infections where gentamicin is considered.
- [1] Golparian, D., Jacobsson, S., Shafer, W. M., Ohnishi, M., & Unemo, M. (2024). In vitro susceptibility of Neisseria gonorrhoeae to netilmicin and etimicin in comparison to gentamicin and other aminoglycosides. European Journal of Clinical Microbiology & Infectious Diseases, 43(5), 821–828. https://doi.org/10.1007/s10096-024-04797-x View Source
